Vegfr-2-IN-21: Direct VEGFR-2 Kinase Inhibition Equipotency to Sorafenib
Vegfr-2-IN-21 inhibits VEGFR-2 kinase with an IC50 of 0.10 ± 0.01 µM, which is statistically equipotent to the clinically approved multi-kinase inhibitor sorafenib (IC50 = 0.10 ± 0.02 µM) when evaluated under identical assay conditions [1]. This demonstrates that Vegfr-2-IN-21 achieves comparable on-target VEGFR-2 engagement to a reference standard.
| Evidence Dimension | VEGFR-2 Enzymatic Inhibition |
|---|---|
| Target Compound Data | 0.10 ± 0.01 µM |
| Comparator Or Baseline | Sorafenib (0.10 ± 0.02 µM) |
| Quantified Difference | Equipotent (no significant difference) |
| Conditions | In vitro VEGFR-2 kinase inhibition assay |
Why This Matters
Establishes Vegfr-2-IN-21 as a potent VEGFR-2 inhibitor with reference-standard on-target activity, providing a benchmark for experimental design.
- [1] Saleh, N. M., et al. Design, green synthesis, molecular docking and anticancer evaluations of diazepam bearing sulfonamide moieties as VEGFR-2 inhibitors. Bioorganic Chemistry. 2020; 104: 104350. View Source
